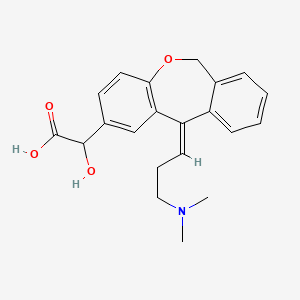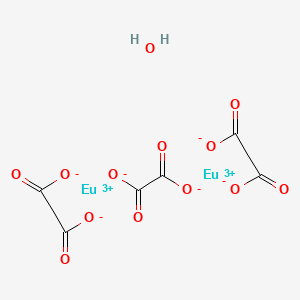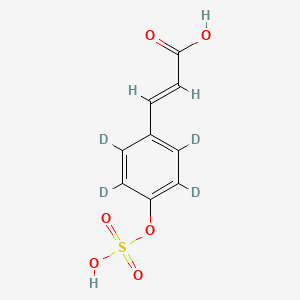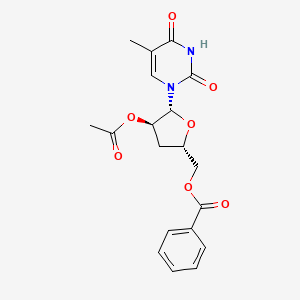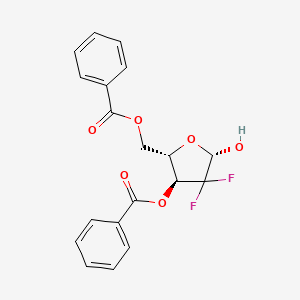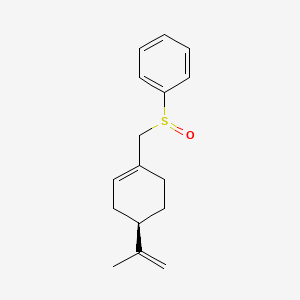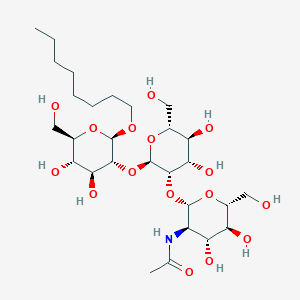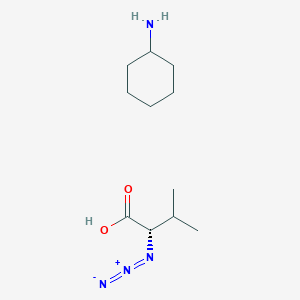
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien is a complex organic molecule with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien typically involves multiple steps, including the protection of hydroxyl groups, formation of double bonds, and introduction of methyl groups. The process often begins with a suitable prostaglandin precursor, which undergoes selective protection of hydroxyl groups using tetrahydropyranyl (THP) groups. This is followed by the introduction of double bonds through controlled dehydrogenation reactions. The final steps involve the addition of methyl groups at specific positions to achieve the desired structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The tetrahydropyranyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Acidic conditions, such as hydrochloric acid (HCl), are used to remove tetrahydropyranyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of double bonds results in saturated hydrocarbons.
科学的研究の応用
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and double bonds play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular responses.
類似化合物との比較
(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: can be compared with other similar compounds, such as:
Prostaglandins: These compounds share a similar core structure but differ in the presence and position of functional groups.
Leukotrienes: Similar in their role as signaling molecules but differ in their biosynthetic pathways and biological effects.
Thromboxanes: Related in their involvement in platelet aggregation and vascular functions but have distinct structural features.
The uniqueness of This compound
特性
CAS番号 |
1316264-00-2 |
|---|---|
分子式 |
C₃₃H₅₃D₃O₇ |
分子量 |
567.81 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


